1-(3-Methylpyridin-2-yl)ethanol; 95%

Overview

Description

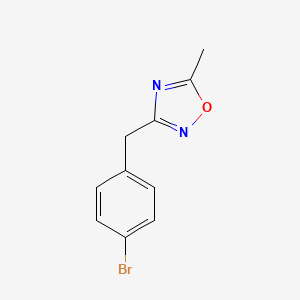

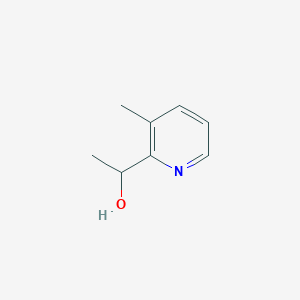

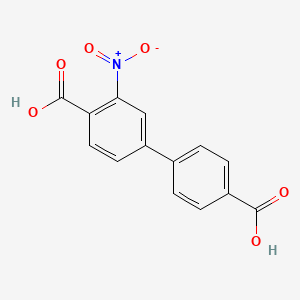

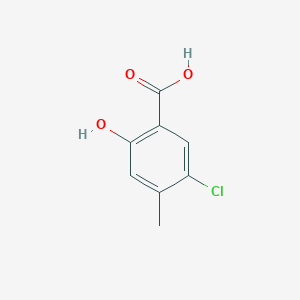

1-(3-Methylpyridin-2-yl)ethanol, also known as 3-Methyl-2-pyridineethanol, is a colorless liquid with a molecular formula of C8H11NO . It has a molecular weight of 137.18 .

Molecular Structure Analysis

The molecular structure of 1-(3-Methylpyridin-2-yl)ethanol consists of a pyridine ring attached to an ethanol group . The exact structural details or conformation are not provided in the retrieved sources.Physical and Chemical Properties Analysis

1-(3-Methylpyridin-2-yl)ethanol has a predicted boiling point of 237.2±25.0 °C and a predicted density of 1.055±0.06 g/cm3 . Its pKa value is predicted to be 13.58±0.20 .Scientific Research Applications

Bio-ethanol Reforming for Hydrogen Production

Bio-ethanol, primarily produced from biomass fermentation, presents a renewable energy carrier with promising applications in hydrogen production through reforming processes. The use of catalysts, such as Rh and Ni, significantly affects hydrogen production efficiency. The development of bimetallic catalysts and double-bed reactors enhances hydrogen production and long-term catalyst stability, showing promise for future fuel cell applications (Ni, Leung, & Leung, 2007).

Ethanol's Impact on Ligand-Gated Ion Channels

Ethanol influences various receptors, including ligand-gated ion channels, playing a significant role in its pharmacological effects. Ethanol-modulated receptor desensitization contributes to acute drug action on receptor function, with implications for understanding ethanol's effects on the body and potential alcoholism treatments (Dopico & Lovinger, 2009).

Ethanol and Groundwater Contamination

The incorporation of ethanol in gasoline raises concerns regarding groundwater contamination. Ethanol can impact the transport of monoaromatic hydrocarbons (BTEX) in groundwater, potentially increasing BTEX plume lengths due to inhibited biodegradation and reduced sorption-related retardation. This review highlights the need for understanding ethanol's environmental impact following gasohol spills (Powers et al., 2001).

Ethanol Administration Research Ethics

Research involving ethanol administration to human subjects, particularly those with alcohol dependence, presents ethical and clinical issues. This review discusses the benefits and risks of ethanol administration research, suggesting that such research has advanced scientific understanding without adversely affecting alcoholic research subjects. An ethical review process tailored to different types of research subjects is proposed (Dolinsky & Babor, 1997).

Ethanol-diesel Fuel Blends

Ethanol's role as an alternative fuel blended with diesel is reviewed, focusing on properties, performance, emissions, and safety considerations. The formulation of additives to correct blend properties and ensure compatibility with engines is highlighted, alongside the potential need for fuel tank modifications to maintain vehicle safety (Hansen, Zhang, & Lyne, 2005).

Future Directions

While specific future directions for 1-(3-Methylpyridin-2-yl)ethanol are not mentioned in the retrieved sources, research into related compounds suggests potential areas of interest. For instance, pyrazoline derivatives have been investigated for their anti-fibrotic activities . Similarly, N-(3-Methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen have shown promise in pain relief . These areas could potentially be explored with 1-(3-Methylpyridin-2-yl)ethanol as well.

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJACGZRBVGLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)

![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)

![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)